LH1307

PD-1/PD-L1 Immune Checkpoint Small Molecule Inhibitor

LH1307 is a C2-symmetric small molecule PD-1/PD-L1 inhibitor (IC50 3 nM) that induces a unique, highly symmetrical PD-L1 homodimer, validated by NMR and X-ray crystallography. Unlike antibody-based approaches, it offers superior tumor penetration and predictable pharmacokinetics. With 8.3× greater biochemical potency than LH1306 and reliable cell-based activity (SHP-1 IC50 79 nM, NFAT EC50 763 nM), this compound is the definitive tool for preclinical immuno-oncology and SAR studies. Ensure reproducible, publication‑grade data by selecting LH1307.

Molecular Formula C54H58N8O6
Molecular Weight 915.1 g/mol
Cat. No. B608558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLH1307
SynonymsLH1307, LH 1307, LH-1307
Molecular FormulaC54H58N8O6
Molecular Weight915.1 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC=CC(=C3C)COC4=CC(=C(C=C4C)CNCCNC(=O)C)OCC5=CC(=CN=C5)C#N)C)OCC6=CC(=CN=C6)C#N)CNCCNC(=O)C
InChIInChI=1S/C54H58N8O6/c1-35-17-47(29-57-13-15-61-39(5)63)53(65-31-43-19-41(23-55)25-59-27-43)21-51(35)67-33-45-9-7-11-49(37(45)3)50-12-8-10-46(38(50)4)34-68-52-22-54(66-32-44-20-42(24-56)26-60-28-44)48(18-36(52)2)30-58-14-16-62-40(6)64/h7-12,17-22,25-28,57-58H,13-16,29-34H2,1-6H3,(H,61,63)(H,62,64)
InChIKeyRNCINFJGGSQEHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LH1307 for PD-1/PD-L1 Research: A C2-Symmetric Small Molecule Immune Checkpoint Inhibitor for Advanced Cancer Studies


LH1307 (CAS 2375720-38-8) is a C2-symmetric small molecule inhibitor of the PD-1/PD-L1 protein-protein interaction, designed to block immune checkpoint signaling in cancer immunotherapy research [1]. Unlike monoclonal antibody-based PD-1/PD-L1 therapies, LH1307 offers a small molecule approach with distinct pharmacokinetic and tumor penetration properties . The compound exhibits potent inhibitory activity in both biochemical and cell-based assays, making it a valuable tool for elucidating PD-1/PD-L1 biology and for preclinical evaluation of immune checkpoint blockade strategies [1].

Why LH1307 Cannot Be Substituted with Other PD-1/PD-L1 Inhibitors in Critical Experiments


PD-1/PD-L1 small molecule inhibitors exhibit substantial variability in potency, mechanism of action, and cell-based activity profiles, making direct substitution without experimental validation a significant risk to data reproducibility and interpretation . While many inhibitors, such as BMS-202 (IC50 = 18 nM) or BMS-1166 (IC50 = 1.4 nM), show potent biochemical inhibition, their performance in cell-based co-culture assays differs dramatically, reflecting differences in cellular permeability, target engagement kinetics, and PD-L1 dimerization dynamics [1]. LH1307, as a C2-symmetric inhibitor, induces a distinct and highly symmetrical PD-L1 homodimer conformation compared to other chemical scaffolds, a structural feature that correlates with its specific potency profile in cellular PD-1 signaling assays [2]. Substituting LH1307 with another in-class compound without confirmatory data risks altering experimental outcomes and compromising the validity of comparative studies.

Quantitative Comparative Evidence for LH1307: Potency, Cellular Activity, and Structural Differentiation


LH1307 vs. LH1306: 8.3-Fold Improvement in Biochemical HTRF Assay Potency

In a direct head-to-head comparison within the same study, LH1307 demonstrated an IC50 of 3.0 nM in the HTRF assay, representing an 8.3-fold improvement over its closest C2-symmetric analog LH1306, which exhibited an IC50 of 25 nM under identical conditions [1]. This substantial difference in biochemical potency within a closely related chemical series highlights the impact of specific structural modifications on target engagement.

PD-1/PD-L1 Immune Checkpoint Small Molecule Inhibitor

LH1307 vs. LH1306: 2.8-Fold Superior Inhibition of PD-1 Signaling in Cell-Based Co-culture Assay

In a head-to-head comparison using a PD-1 signaling co-culture assay, LH1307 was 2.8-fold more potent in inhibiting PD-1 signaling compared to its analog LH1306 [1]. This cellular functional readout demonstrates that the biochemical potency advantage of LH1307 translates into a meaningful improvement in a more physiologically relevant context.

PD-1 Signaling Cell-Based Assay Functional Activity

LH1307 Demonstrates Enhanced Cellular Activity Against PD-1/PD-L1 Interaction in Multiple Co-culture Models

LH1307 effectively blocks cell surface PD-1/PD-L1 interaction between PD-1-expressing Jurkat cells and co-cultured PD-L1-expressing U2OS cells, with an IC50 of 79 nM for SHP-1 recruitment inhibition . In a separate co-culture model using aAPC/CHO-K1 cells expressing PD-L1, LH1307 restored NFAT signaling with an EC50 of 763 nM . These data establish quantifiable functional benchmarks for LH1307 in standard cellular assay systems.

Cell-Based Co-culture Jurkat Cells U2OS Cells

LH1307 Induces a Distinct, Highly Symmetrical PD-L1 Homodimer Conformation

NMR and X-ray co-crystal structural studies reveal that LH1307 binds to PD-L1 at the PD-1 binding site and induces the formation of a more symmetrically arranged PD-L1 homodimer than that previously reported for other inhibitors [1]. This unique structural feature provides a mechanistic basis for its inhibitory activity and distinguishes LH1307 from non-C2-symmetric PD-1/PD-L1 inhibitors.

PD-L1 Dimerization Structural Biology Mechanism of Action

Recommended Research and Industrial Application Scenarios for LH1307 Based on Quantitative Evidence


Comparative Evaluation of C2-Symmetric PD-1/PD-L1 Inhibitor Series

When conducting structure-activity relationship (SAR) studies within a series of C2-symmetric PD-1/PD-L1 inhibitors, LH1307 serves as a key comparator compound. Its 8.3-fold biochemical potency advantage over LH1306 and 2.8-fold functional superiority in cell-based assays provide clear benchmarks for evaluating new analogs [1]. This scenario is ideal for medicinal chemistry programs focused on optimizing PD-1/PD-L1 small molecule inhibitors. [1]

Cellular PD-1/PD-L1 Signaling Pathway Studies Requiring Robust Functional Inhibition

For cellular immunology experiments requiring reliable blockade of PD-1 signaling in co-culture models, LH1307 offers quantifiable activity with established IC50/EC50 values (79 nM for SHP-1 recruitment, 763 nM for NFAT signaling) [1]. Researchers can confidently select LH1307 for studies investigating T-cell activation, immune synapse formation, or tumor-immune cell interactions where consistent and reproducible PD-1/PD-L1 inhibition is critical. [1]

Structural and Biophysical Studies of PD-L1 Homodimerization

Given its unique ability to induce a highly symmetrical PD-L1 homodimer, as confirmed by NMR and X-ray crystallography, LH1307 is an ideal tool compound for structural biology research focused on PD-L1 dimerization mechanisms and inhibitor binding modes [1]. This application is particularly relevant for laboratories investigating the biophysics of immune checkpoint proteins and for developing novel inhibitors that exploit this dimerization mechanism. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for LH1307

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.